
DL-1,2,4,5-bis-o-(1-Methylethylidene)-3,6-bis-o-(phenylmethyl)-myo-inositol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-1,2,4,5-bis-o-(1-Methylethylidene)-3,6-bis-o-(phenylmethyl)-myo-inositol is a synthetic derivative of myo-inositol, a type of sugar alcohol. This compound is characterized by the presence of isopropylidene and benzyl protecting groups, which are commonly used in organic synthesis to protect hydroxyl groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DL-1,2,4,5-bis-o-(1-Methylethylidene)-3,6-bis-o-(phenylmethyl)-myo-inositol typically involves the protection of hydroxyl groups on myo-inositol. The process may include:
Protection with Isopropylidene Groups: This step involves the reaction of myo-inositol with acetone in the presence of an acid catalyst to form isopropylidene-protected inositol.
Protection with Benzyl Groups: The remaining hydroxyl groups are protected by reacting with benzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar protection strategies, with optimization for yield and purity. The use of automated synthesis equipment and stringent quality control measures would be essential.
Analyse Chemischer Reaktionen
Types of Reactions
DL-1,2,4,5-bis-o-(1-Methylethylidene)-3,6-bis-o-(phenylmethyl)-myo-inositol can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the isopropylidene and benzyl groups to yield free hydroxyl groups.
Substitution Reactions: Introduction of other functional groups at the hydroxyl positions after deprotection.
Common Reagents and Conditions
Deprotection: Acidic conditions (e.g., hydrochloric acid) for isopropylidene removal and catalytic hydrogenation for benzyl group removal.
Substitution: Various reagents depending on the desired functional group, such as alkyl halides for alkylation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, deprotection would yield myo-inositol, while substitution could yield a variety of functionalized inositol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications, such as inositol derivatives for treating psychiatric disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of DL-1,2,4,5-bis-o-(1-Methylethylidene)-3,6-bis-o-(phenylmethyl)-myo-inositol would depend on its specific application. In biological systems, it may interact with enzymes and receptors involved in inositol signaling pathways, affecting cellular processes such as cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
myo-Inositol: The parent compound, a naturally occurring sugar alcohol.
Scyllo-Inositol: Another stereoisomer of inositol with different biological properties.
D-chiro-Inositol: A stereoisomer involved in insulin signaling.
Uniqueness
DL-1,2,4,5-bis-o-(1-Methylethylidene)-3,6-bis-o-(phenylmethyl)-myo-inositol is unique due to its specific protective groups, which allow for selective reactions and modifications. This makes it a valuable intermediate in synthetic chemistry.
Eigenschaften
CAS-Nummer |
98974-90-4 |
|---|---|
Molekularformel |
C26H32O6 |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane |
InChI |
InChI=1S/C26H32O6/c1-25(2)29-21-19(27-15-17-11-7-5-8-12-17)23-24(32-26(3,4)31-23)20(22(21)30-25)28-16-18-13-9-6-10-14-18/h5-14,19-24H,15-16H2,1-4H3 |
InChI-Schlüssel |
GVSFMNAITONPJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2C(O1)C(C3C(C2OCC4=CC=CC=C4)OC(O3)(C)C)OCC5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


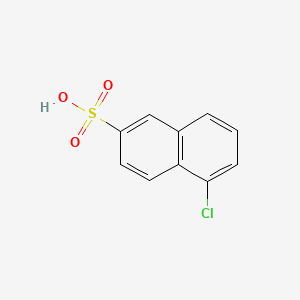
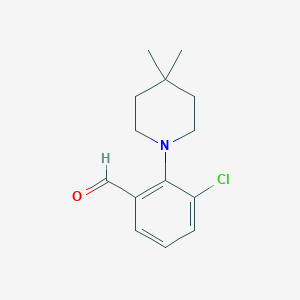
![Tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15123332.png)
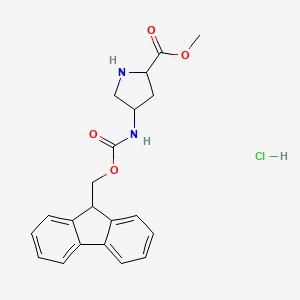
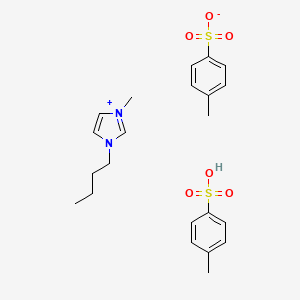
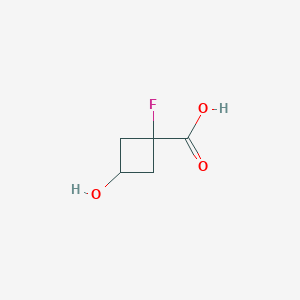
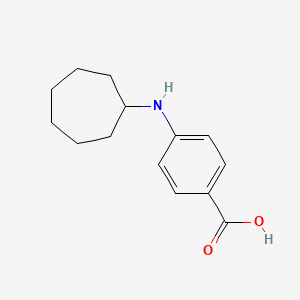
![9-methyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B15123364.png)
![(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-phenylindole;perchlorate](/img/structure/B15123382.png)
![4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine](/img/structure/B15123385.png)
![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B15123392.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B15123398.png)
![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15123401.png)

